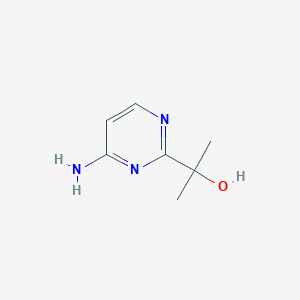

2-(4-Aminopyrimidin-2-yl)propan-2-ol

Overview

Description

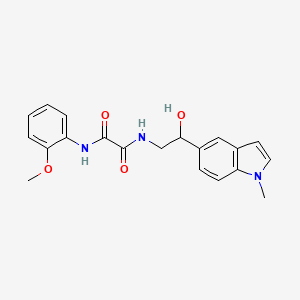

“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1434053-14-1 . It has a molecular weight of 153.18 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

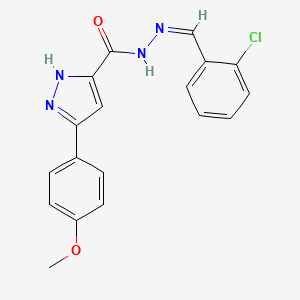

The InChI code for “this compound” is 1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3, (H2,8,9,10) . This indicates that the compound has a molecular formula of C7H11N3O .

Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 153.18 and a molecular formula of C7H11N3O .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol is utilized in various chemical synthesis processes. For instance, Griffin and Lowe (1992) demonstrated its use in the regioselective deacylation of 2,4-diacylaminopyrimidine derivatives, highlighting its potential in creating 2-acyl-4-aminopyrimidines (Griffin & Lowe, 1992). Similarly, Chen et al. (2016) developed a TfOH-mediated [2 + 2 + 2] cycloaddition process using ynamides with nitriles to synthesize multi-substituted 4-aminopyrimidine derivatives, demonstrating the compound's role in facilitating complex chemical reactions (Chen, Song, Wang, Yu, & Tang, 2016).

Supramolecular Aggregation and Light-Harvesting

The compound is also significant in the construction of supramolecular porphyrin arrays. Balaban et al. (2003) researched 2-aminopyrimidin-5-yl derivatives of porphyrin, noting their potential in light-harvesting due to broad absorption bands, indicating the compound's importance in photonic applications (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).

Pharmaceutical Development

In pharmaceutical research, the compound's derivatives have been explored for their potential as inhibitors in various biological processes. Lee, Kim, and Jeong (2011) synthesized 2-(2-aminopyrimidin-4-yl)phenol derivatives showing potent inhibitory activity against CDK1 and CDK2, crucial in antitumor drug development (Lee, Kim, & Jeong, 2011). Moreover, Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor, highlighting its potential in developing anti-inflammatory and pain management drugs (Altenbach et al., 2008).

Structural and Theoretical Studies

The compound and its derivatives have been the subject of various structural and theoretical studies. Ali et al. (2020) conducted a detailed analysis using SC-XRD and quantum chemical studies of newly synthesized O-benzenesulfonylated pyrimidines, which provided insights into the noncovalent interactions and electronic behavior of these compounds (Ali, Khalid, Haq, Ali, Tahir, Ashfaq, Rasool, & Braga, 2020).

Future Directions

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally similar to “2-(4-Aminopyrimidin-2-yl)propan-2-ol”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests potential future directions for research involving “this compound”.

Properties

IUPAC Name |

2-(4-aminopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRUQDDLPPKCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)

![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)